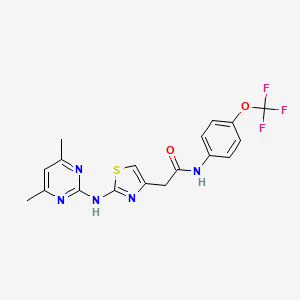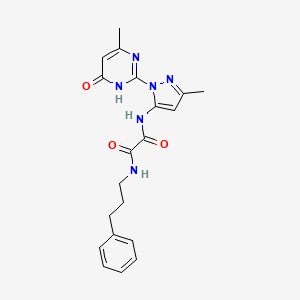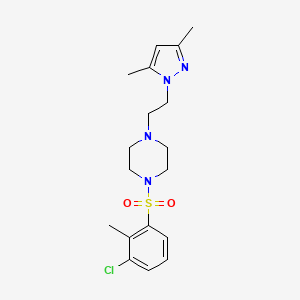![molecular formula C18H19N5O4 B2874764 Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate CAS No. 841212-23-5](/img/structure/B2874764.png)
Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5-yl moiety, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidin-5-yl moiety, an acetyl group, and an ethyl acetate group. The benzene and pyrazole rings in similar compounds are inclined to each other, showing the presence of π–π interactions .Aplicaciones Científicas De Investigación
Glycogen Synthase Kinase-3 Inhibitors
This compound exhibits pharmacological activity as a glycogen synthase kinase-3 (GSK-3) inhibitor . GSK-3 is an enzyme involved in the control of various cellular processes, including metabolism, neuronal cell development, and body pattern formation. Inhibitors of GSK-3 have been researched for their potential therapeutic applications in treating Alzheimer’s disease , bipolar disorder , and diabetes .
Xanthine Oxidase Inhibitors
The compound also acts as a xanthine oxidase (XO) inhibitor . XO is an enzyme that plays a role in the catabolism of purines in humans, leading to the production of uric acid. XO inhibitors are used in the treatment of gout and hyperuricemia because they can reduce uric acid production, thereby preventing gout attacks.
Adenosine Receptor Antagonists
Another significant application is its role as an adenosine receptor antagonist . These antagonists have implications in a wide range of therapeutic areas, including cardiology , neurology , and immunology . They are particularly noted for their antiarrhythmic properties in the heart and are being studied for their neuroprotective effects in conditions like Parkinson’s disease .
Antileishmanial and Antimalarial Activities
Compounds with a similar pyrazole structure have shown potent antileishmanial and antimalarial activities . This suggests that Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate could be a candidate for developing new treatments for these tropical diseases, which affect millions worldwide.
Antimicrobial Agents
The structural complexity of this compound indicates potential as an antimicrobial agent . It could be part of a new class of antibiotics to combat drug-resistant bacteria, which is a growing concern in medical science .
Chemical Synthesis and Drug Development
Lastly, the compound’s structure is conducive to chemical synthesis and drug development. It could serve as a building block for creating novel compounds with specific biological activities. Its synthesis involves reactions that are valuable in medicinal chemistry for the development of new therapeutic drugs .
Propiedades
IUPAC Name |
ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-3-27-16(25)9-19-15(24)10-22-11-20-17-14(18(22)26)8-21-23(17)13-6-4-12(2)5-7-13/h4-8,11H,3,9-10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWZHAWELYNUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)
![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)
![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)


![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2874695.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2874698.png)

![[4-[(E)-3-hydroxyprop-1-enyl]phenyl] Acetate](/img/structure/B2874701.png)

